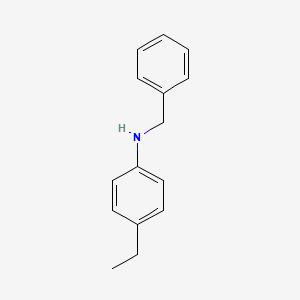

N-Benzyl-4-ethylaniline

描述

Contextual Significance of N-Alkylarylamines in Synthetic Methodologies

N-alkylarylamines, the class of compounds to which N-Benzyl-4-ethylaniline belongs, are of significant importance in the field of synthetic chemistry. These structures are prevalent in a wide array of biologically active molecules, including many pharmaceuticals and agrochemicals. chemrxiv.orgontosight.ai The N-alkylation of amines is one of the most fundamental transformations in organic synthesis. globalauthorid.com

The incorporation of N-alkyl groups can significantly modify the properties of a molecule. For instance, in peptide chemistry, N-alkylation, particularly N-methylation, increases the lipophilicity of peptides, which can enhance their solubility in non-aqueous environments and improve membrane permeability, making them more bioavailable and potentially better therapeutic candidates. monash.edu

Furthermore, N-alkylarylamines serve as crucial intermediates in the synthesis of various organic materials, including dyes and pigments. ontosight.ai The reactivity of the amine group, balanced by the electronic effects of the aryl and alkyl substituents, makes these compounds versatile platforms for further chemical modification. ontosight.ai Synthetic methodologies often focus on the controlled and efficient N-alkylation of anilines or the use of pre-formed N-alkylarylamines in subsequent reactions like nucleophilic substitutions, couplings, and cyclizations to build complex molecular architectures. youtube.comscispace.com The development of novel reagents and catalytic systems for the synthesis of N-alkylamines continues to be an active area of research, highlighting their importance in medicinal chemistry and beyond. chemrxiv.org

This compound as a Preeminent Building Block and Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, primarily due to the reactive sites offered by its structure. The secondary amine functionality is a key feature, allowing it to participate in a variety of chemical transformations.

One documented application is in the synthesis of carbamoyl (B1232498) fluorides. A 2021 thesis from York University describes a protocol where secondary amines, including this compound, are used as starting materials. yorku.ca In this specific synthesis, this compound was reacted to produce its corresponding carbamoyl fluoride, which was isolated as an orange oil with a 70% yield after purification. yorku.ca This transformation demonstrates the utility of this compound as a precursor for creating more complex functional groups.

The compound is also implicated as an intermediate in the synthesis of dyes and potentially in the pharmaceutical industry. researchgate.netontosight.ai For example, the related compound N-ethyl-N-benzylaniline is a known dyestuff intermediate, and its sulfonated derivative, N-ethyl-N(3'-sulfo) benzyl (B1604629) aniline (B41778), is used for high-grade dyes and as a medicine intermediate. researchgate.netgoogle.com While direct synthesis pathways starting from this compound are not always explicitly detailed in general literature, its structural similarity to these important molecules underscores its potential as a key intermediate. For instance, 4-ethylaniline (B1216643) itself is used as an intermediate in the synthesis of biologically active compounds, such as N-benzoyl-2-hydroxybenzamides and ureas, which have shown activity against various protozoan parasites. nih.gov The presence of the N-benzyl group in this compound provides an additional vector for synthetic modification compared to the parent aniline.

Interactive Table 2: Example Synthesis Utilizing this compound

| Reaction Type | Product | Reagents/Conditions | Yield | Reference |

| Fluorocarbonylation | N-benzyl-N-(4-ethylphenyl)carbamoyl fluoride | Difluorocarbene source, oxidant | 70% | yorku.ca |

Research Trajectories and Academic Relevance

The academic relevance of this compound and related N-alkylarylamines is evident from their role in studies focused on reaction mechanisms and the development of new synthetic methods. Research involving nucleophilic substitution reactions has utilized N-substituted anilines to investigate how the nature of the nucleophile affects reaction rates. scispace.com Such fundamental studies are crucial for understanding and predicting chemical reactivity.

The development of efficient and scalable synthetic routes to N-alkylated amines is a significant research focus, driven by their importance in medicinal chemistry. chemrxiv.org While much of the literature discusses N-alkylation in general, specific compounds like this compound serve as concrete examples for applying and testing these new methodologies. For example, alternative, one-pot syntheses for related compounds like N-benzyl-N-ethylaniline have been developed to create more economical and efficient processes, which also provide new insights into the reaction mechanisms. researchgate.net

Furthermore, the structural motif of N-benzyl aniline is found in ligands developed for biological targets. For instance, molecules incorporating a N-benzylpiperidine moiety have been synthesized and evaluated for their affinity to sigma (σ) receptors, which are implicated in neurological conditions. mdpi.com Although this compound itself is not the final ligand in these studies, its core structure is relevant to the design of such biologically active agents. The continuous exploration of compounds containing the N-benzyl-arylamine framework in various research contexts, from materials science to medicinal chemistry, ensures its ongoing academic relevance. ontosight.ai

属性

IUPAC Name |

N-benzyl-4-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPODACDMVTDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428979 | |

| Record name | benzyl(4-ethylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109240-32-6 | |

| Record name | benzyl(4-ethylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies for N Benzyl 4 Ethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of N-Benzyl-4-ethylaniline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various proton environments within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 4-ethylphenyl groups, the benzylic methylene (B1212753) protons, the amine proton, and the aliphatic protons of the ethyl substituent.

Research findings from various studies provide a consistent picture of the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). The aromatic region (δ 6.5-7.5 ppm) displays complex multiplets. The five protons of the unsubstituted benzyl group typically appear as a multiplet in the range of δ 7.23–7.41 ppm. The four protons of the 1,4-disubstituted 4-ethylphenyl ring appear as two distinct doublets, characteristic of an AA'BB' system. The two protons ortho to the amino group are shielded and appear upfield (around δ 6.55–6.65 ppm), while the two protons meta to the amino group are found slightly downfield (around δ 6.98–7.07 ppm).

The aliphatic region contains the signals for the benzylic and ethyl group protons. The two benzylic protons (Ar-CH₂-N) are deshielded by the adjacent nitrogen and aromatic ring, resulting in a singlet typically observed around δ 4.27–4.63 ppm. The single amine proton (NH) often appears as a broad singlet, with its chemical shift being variable and concentration-dependent, reported around δ 3.51 ppm. The ethyl group protons present a characteristic quartet for the methylene (CH₂) protons around δ 2.55 ppm and a triplet for the methyl (CH₃) protons around δ 1.20 ppm, with a typical coupling constant (J) of approximately 7.6 Hz.

| Proton Assignment | Thieme Connect orgchemboulder.com (300 MHz) | Dalton Transactions libretexts.org (400 MHz) | J. Org. Chem. uni-saarland.de (400 MHz) |

|---|---|---|---|

| Benzyl-H (5H) | 7.32–7.23 (m) | 7.61–7.18 (m) | 7.41–7.32 (m) |

| Aniline-H (meta to N) (2H) | 6.98 (d, J=8.0 Hz) | 7.07 (dd, J=8.2, 1.5 Hz) | 7.04 (d, J=8.0 Hz) |

| Aniline-H (ortho to N) (2H) | 6.55 (d, J=8.1 Hz) | 6.64 (dd, J=8.4, 1.8 Hz) | 6.65 (d, J=8.0 Hz) |

| Benzylic-CH₂ (2H) | 4.27 (s) | 4.35 (s) | 4.63 (s) |

| NH (1H) | 3.51 (br s) | Not Reported | Not Reported |

| Ethyl-CH₂ (2H) | Not Reported | 2.55 (q, J=7.6 Hz) | Not Reported |

| Ethyl-CH₃ (3H) | Not Reported | 1.20 (t, J=7.6 Hz) | Not Reported |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and characterization of the chemical environment of each carbon.

The ¹³C NMR spectrum of this compound, as detailed in the supporting information of chemical synthesis studies, displays signals corresponding to the aromatic and aliphatic carbons. The quaternary carbon of the aniline (B41778) ring attached to the nitrogen (C-N) is typically found around δ 145.9 ppm, while the carbon bearing the ethyl group (C-Et) is observed near δ 133.7 ppm. The ipso-carbon of the benzyl group is located around δ 139.5 ppm. The aromatic CH carbons of the benzyl ring resonate between δ 127.2 and 128.6 ppm, while the CH carbons of the 4-ethylaniline (B1216643) ring appear at approximately δ 112.9 ppm (ortho to N) and δ 128.8 ppm (meta to N).

In the aliphatic region, the benzylic carbon (Ar-CH₂-N) signal is found around δ 48.8 ppm. The methylene and methyl carbons of the ethyl group are observed at approximately δ 28.0 ppm and δ 16.0 ppm, respectively.

| Carbon Assignment | Reported Chemical Shift (ppm) |

|---|---|

| Aniline C-N | ~145.9 |

| Benzyl C-ipso | ~139.5 |

| Aniline C-Et | ~133.7 |

| Benzyl CHs | ~128.6, 127.4, 127.2 |

| Aniline CHs (meta to N) | ~128.8 |

| Aniline CHs (ortho to N) | ~112.9 |

| Benzylic-CH₂ | ~48.8 |

| Ethyl-CH₂ | ~28.0 |

| Ethyl-CH₃ | ~16.0 |

While one-dimensional ¹H and ¹³C NMR provide foundational data, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural confirmation. A COSY experiment would reveal ¹H-¹H coupling correlations, unequivocally linking the triplet and quartet of the ethyl group and confirming the through-bond proximity of protons within the aromatic spin systems. An HSQC experiment would correlate each proton signal with its directly attached carbon, providing unambiguous assignment of the ¹³C spectrum. Although specific 2D NMR data for this compound is not prominently featured in the surveyed literature, the application of these standard techniques is implicit in the confident assignment of 1D spectra in synthetic reports.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight: 211.31 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 211.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. A primary and highly characteristic fragmentation pathway for N-benzylanilines is the cleavage of the benzylic C-N bond. This results in the formation of a stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion, which gives rise to a very intense base peak at m/z 91. Another significant fragmentation involves the loss of a hydrogen atom from the molecular ion, leading to an [M-1]⁺ peak at m/z 210, likely from the formation of a stable iminium cation. Further fragmentation of the 4-ethylaniline portion can occur, such as the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic cleavage, to yield a fragment at m/z 196 ([M-15]⁺).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental formula. For this compound, the expected exact mass for the molecular ion [M+H]⁺ (C₁₅H₁₈N⁺) is 212.1434. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. While specific HRMS data for this compound was not found in the surveyed literature, it remains a standard and essential technique for the characterization of novel compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile or high molecular weight compounds. For this compound, ESI-MS provides unambiguous confirmation of its molecular weight.

In positive ion mode, the molecule readily accepts a proton to form the protonated molecular ion, [M+H]⁺. Given the molecular formula of this compound (C₁₅H₁₉N), the calculated monoisotopic mass is 213.15 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent base peak at a mass-to-charge ratio (m/z) of 214.16. The soft nature of the ionization process ensures that fragmentation is minimal, leaving the molecular ion intact, which is a key feature for molecular weight determination. Under conditions of in-source collision-induced dissociation (CID) or in tandem mass spectrometry (MS/MS) experiments, characteristic fragment ions could be observed, typically corresponding to the loss of the benzyl group or cleavage at the ethyl substituent.

| Ion Species | Calculated m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 214.16 | Protonated molecular ion |

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structural features, including the aromatic rings, the tertiary amine group, and the aliphatic ethyl and benzyl moieties.

The high-wavenumber region shows distinct peaks for aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aliphatic C-H stretching vibrations (below 3000 cm⁻¹). The fingerprint region contains a series of complex absorptions, including C=C stretching vibrations from the two aromatic rings, which typically appear in the 1600-1450 cm⁻¹ range. The crucial C-N stretching vibration of the tertiary aromatic amine is also observed. Furthermore, strong bands corresponding to C-H out-of-plane bending provide information about the substitution pattern of the aromatic rings (para-substitution on the aniline ring and mono-substitution on the benzyl ring).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050-3020 | Medium-Weak | Aromatic C-H Stretching |

| 2965-2850 | Medium-Strong | Aliphatic C-H Stretching (CH₃, CH₂) |

| 1605-1580 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1510-1480 | Strong | Aromatic C=C Ring Stretching |

| 1450 | Medium | Aliphatic C-H Bending (CH₂, CH₃) |

| 1360-1340 | Medium-Strong | C-N Stretching (Aromatic Tertiary Amine) |

| 820-800 | Strong | Aromatic C-H Out-of-Plane Bending (para-disubstituted ring) |

| 750-730 and 710-690 | Strong | Aromatic C-H Out-of-Plane Bending (monosubstituted ring) |

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly effective for characterizing the vibrations of the aromatic rings and the carbon backbone.

The Raman spectrum is typically dominated by strong signals from the aromatic ring vibrations. The symmetric ring breathing mode of the para-disubstituted aniline ring gives a characteristic strong band. Other significant signals include the C-H stretching modes and various in-plane and out-of-plane bending vibrations. The data obtained from Raman spectroscopy helps to confirm the assignments made from the FT-IR spectrum and provides a more complete picture of the molecule's vibrational framework. researchgate.netresearchgate.net

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretching |

| ~2930 | Medium | Aliphatic C-H Stretching |

| ~1600 | Very Strong | Aromatic Ring Stretching (Breathing Mode) |

| ~1200 | Medium | Aromatic C-H In-Plane Bending |

| ~1000 | Strong | Aromatic Ring Trigonal Breathing Mode |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the phenyl and benzyl aromatic systems. nih.gov

The aniline chromophore, modified by the N-alkylation and the para-ethyl group, is the primary contributor to the UV absorption profile. The presence of the nitrogen lone pair in conjugation with the aniline ring (an auxochrome) causes a bathochromic (red) shift of the benzene (B151609) absorption bands. Typically, two main absorption bands are expected: a strong band around 250-260 nm corresponding to the primary π → π* transition and a weaker, longer-wavelength band around 290-300 nm. nih.gov The exact position and intensity of these bands are influenced by the solvent polarity.

| Absorption Maximum (λmax) | Transition Type | Associated Chromophore |

|---|---|---|

| ~255 nm | π → π | Substituted Benzene Rings |

| ~295 nm | π → π | Aniline Moiety (n-π* character) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile compounds like this compound. The gas chromatogram provides a retention time that is characteristic of the compound under specific analytical conditions, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is highly informative. The molecular ion peak (M⁺) is observed at m/z 211. nih.gov The fragmentation is dominated by cleavages adjacent to the nitrogen atom and the aromatic rings. The most abundant peak in the spectrum (base peak) is typically at m/z 91, which corresponds to the highly stable tropylium cation ([C₇H₇]⁺), formed from the cleavage and rearrangement of the benzyl group. nih.govlibretexts.org Another significant fragment is observed at m/z 196, resulting from the loss of a methyl radical ([M-CH₃]⁺) from the ethyl group. nih.gov

| m/z | Relative Intensity | Proposed Fragment Ion/Structure |

|---|---|---|

| 211 | High | [C₁₅H₁₉N]⁺ (Molecular Ion, M⁺) |

| 196 | Medium | [M - CH₃]⁺ |

| 120 | Medium | [C₈H₁₀N]⁺ |

| 91 | Base Peak (100%) | [C₇H₇]⁺ (Tropylium Cation) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. Its application is crucial for assessing the purity of synthesized compounds like this compound. The methodology relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases.

While specific, validated HPLC methods for this compound are not extensively detailed in publicly accessible literature, methodologies for structurally similar aromatic amines provide a strong basis for method development. Reverse-phase (RP) HPLC is a common and effective approach for such compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

For instance, the analysis of a related compound, 4-(4-Aminobenzyl)-N-ethylaniline, utilizes a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. rsc.org This approach is often scalable and can be adapted for preparative separation to isolate impurities. rsc.org The development of universal screening platforms using mixed-mode columns, which combine reversed-phase and ion-exchange mechanisms, offers enhanced selectivity and retention for complex mixtures of chemical precursors and pharmaceutical ingredients. rsc.org

The following table outlines typical starting parameters for developing an HPLC method for this compound, based on methods for analogous compounds.

| Parameter | Typical Conditions for Aromatic Amines |

| Column | Reverse-Phase C18 or C8, Mixed-Mode Columns |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Phosphoric Acid, Formic Acid, or Ammonium (B1175870) Acetate (B1210297) buffer |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | Ambient to 40°C |

This table presents generalized starting conditions for HPLC method development for aromatic amines, which would require optimization for the specific analysis of this compound.

Column Chromatography for Purification

Column chromatography is an essential and widely used purification technique in synthetic chemistry, particularly for isolating desired compounds from reaction mixtures. For this compound, this method has been successfully employed to achieve high purity after its synthesis. The principle of column chromatography involves a solid stationary phase, typically silica (B1680970) gel, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. The separation occurs based on the differential adsorption of the mixture's components to the stationary phase; less polar compounds tend to travel through the column faster with a nonpolar eluent.

In the purification of this compound, the crude product obtained from the reaction is loaded onto a silica gel column. The separation and elution of the compound are then carried out using a solvent system of petroleum ether and ethyl acetate. The polarity of the eluent is a critical parameter that is often optimized to achieve the best separation. For this compound, a mobile phase ratio of petroleum ether to ethyl acetate ranging from 20:1 to 10:1 has been reported to be effective.

The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which allows for the identification of fractions containing the purified product. Once the pure fractions are collected, the solvent is removed under reduced pressure to yield the purified this compound as a yellow oil.

The table below summarizes reported conditions for the column chromatographic purification of this compound and related compounds.

| Compound | Stationary Phase | Eluent System (Mobile Phase) | Reference |

| This compound | Silica Gel | Petroleum Ether / Ethyl Acetate (20:1 - 10:1) | |

| N-benzylaniline | Silica Gel | Hexane / Diethyl Ether (5:1) | |

| N-benzyl-4-methyl-aniline | Silica Gel | Hexane / Diethyl Ether (5:1) |

This interactive table details specific and analogous conditions for the purification of this compound via column chromatography.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a compound like this compound, which is a liquid at room temperature, XRD analysis would require crystallization of the material. This could be achieved through various methods, such as slow evaporation of a solvent or cooling from a melt. Once suitable single crystals are obtained, they can be analyzed by single-crystal XRD to elucidate their crystal structure. If single crystals cannot be grown, powder XRD could be employed, often in conjunction with computational modeling, to gain structural insights. rsc.org

While XRD is a powerful tool for solid-state characterization, a search of the current scientific literature and crystallographic databases did not yield specific X-ray diffraction data or a determined crystal structure for this compound. The availability of such data is contingent on the successful crystallization of the compound and the subsequent analysis and publication of the results.

The following table outlines the type of structural information that would be obtained from a successful XRD analysis of this compound.

| Structural Parameter | Information Provided by XRD |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Molecular Conformation | The three-dimensional shape and arrangement of the molecule. |

This table describes the data that can be generated from XRD analysis for the solid-state structural determination of a crystalline compound.

Reactivity and Chemical Transformations of N Benzyl 4 Ethylaniline

Behavior as a Secondary Amine in Organic Reactions

As a secondary amine, N-Benzyl-4-ethylaniline possesses a nitrogen atom bonded to two carbon atoms (one on the benzyl (B1604629) group and one on the ethyl group) and a hydrogen atom. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. ncert.nic.in This characteristic allows it to participate in several typical reactions of secondary amines, including alkylation and acylation.

Alkylation: this compound can undergo further alkylation in the presence of alkyl halides. The nucleophilic nitrogen atom can attack the electrophilic carbon of an alkyl halide, leading to the formation of a tertiary amine. ncert.nic.in

Acylation: In reactions with acylating agents such as acid chlorides or anhydrides, this compound can form amides. This reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. ncert.nic.in

The basicity of this compound allows it to react with acids to form the corresponding ammonium (B1175870) salts. ncert.nic.in The reactivity of the lone pair on the nitrogen is somewhat influenced by the presence of the aromatic ring, which can delocalize the electron density, but it is generally available for nucleophilic attack. quora.com

Electron Transfer Quenching Dynamics Investigations

The photophysical properties of aromatic amines like this compound make them subjects of interest in studies of electron transfer processes. Photoinduced electron transfer (PET) is a phenomenon where an excited state of a molecule is quenched by an electron donor or acceptor. nih.gov

In the context of this compound, the aniline (B41778) moiety can act as an electron donor. When the molecule or another nearby molecule is photoexcited, an electron can be transferred from the nitrogen atom, leading to fluorescence quenching. nih.gov The dynamics of this quenching process can provide insights into molecular conformations and interactions.

Research in this area often involves steady-state and time-resolved fluorescence spectroscopy to measure fluorescence quantum yields and lifetimes. These studies can elucidate the mechanisms of intramolecular and intermolecular electron transfer, which are fundamental to various chemical and biological processes. nih.govresearchgate.net

Electrocatalytic Properties and Electrochemical Behavior of this compound Derivatives

The electrochemical behavior of this compound and its derivatives has been a subject of study. The nitrogen atom and the aromatic systems in the molecule can participate in redox reactions.

Studies on analogous N-benzyl derivatives have shown that these compounds can undergo irreversible oxidation processes. nih.gov The oxidation potential can be influenced by the nature of substituents on the aromatic rings. For instance, in a study of N-benzyl-4-piperidone curcumin (B1669340) analogs, a good correlation was found between the experimental and theoretical oxidation potentials for the N-benzyl series, suggesting a predictable electrochemical behavior. nih.gov

The variation of substituents on the nitrogen atom has been identified as a key factor determining the redox behavior of such derivatives. nih.gov These electrochemical properties are crucial for potential applications in areas like electrocatalysis, where the compounds could mediate or catalyze electrochemical reactions.

Formation of Derivatives and Chemical Modulations

This compound serves as a versatile precursor for the synthesis of a variety of derivatives. Its chemical structure can be modified at several positions, including the aromatic rings and the nitrogen atom.

One common method for its synthesis, which can be adapted for creating derivatives, is the reductive alkylation of aniline. researchgate.net Another approach involves the reaction of an N-alkylaniline with a benzyl halide, often in the presence of a base and a phase-transfer catalyst to achieve high purity and yield. google.com

The benzylation and benzoylation of substituted anilines are common strategies to produce a range of benzyl and benzoyl derivatives. dergipark.org.tr These reactions allow for the introduction of various functional groups onto the aniline or benzyl ring, leading to compounds with tailored properties. For example, derivatives with different substituents on the phenyl ring have been synthesized for various research applications. bldpharm.comnih.gov

Below is a table detailing some of the reactants and products involved in the synthesis and derivatization of this compound.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| N-Ethylaniline | C8H11N | 121.18 | Starting material for synthesis |

| Benzyl Alcohol | C7H8O | 108.14 | Benzylating agent |

| Benzyl Chloride | C7H7Cl | 126.58 | Benzylating agent |

| This compound | C15H17N | 211.30 | Product of synthesis/starting material for derivatization |

| 4-Ethylaniline (B1216643) | C8H11N | 121.18 | A related primary amine |

| N-Benzyl-N-ethyl-4-methylaniline | C16H19N | 225.33 | A derivative with a methyl group on the aniline ring |

| N-Benzyl-4-ethoxyaniline | C15H17NO | 227.30 | A derivative with an ethoxy group on the aniline ring |

Theoretical and Computational Studies on N Benzyl 4 Ethylaniline and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the accurate prediction of various molecular characteristics. For N-Benzyl-4-ethylaniline and its analogues, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into their behavior at the molecular level. researchgate.net

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the global minimum on the potential energy surface) is determined. For this compound, this involves finding the most favorable bond lengths, bond angles, and dihedral angles. The flexibility of the benzyl (B1604629) and ethyl groups attached to the aniline (B41778) core allows for several possible conformations. colostate.edu

| Parameter | Experimental (Å) | Calculated (Å) |

|---|---|---|

| D(C3–C1') | 1.425(2) | 1.422 |

| D(C1'– C2') | 1.487(2) | 1.499 |

| D(C1'– N1) | 1.322(18) | 1.334 |

| D(N1–C1") | 1.434(18) | - |

| D(C1"– C2") | 1.383(2) | 1.396 |

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. acs.org For complex molecules like this compound, this computational approach is invaluable for interpreting the intricate experimental spectra. acs.orgepstem.net

The calculated frequencies are often scaled by an empirical factor to better match the experimental values, a process known as the scaled quantum mechanical (SQM) force field methodology. researchgate.net This method has been successfully applied to related molecules like N-benzylaniline, where a detailed assignment of fundamental vibrations was achieved. researchgate.net For instance, in aromatic compounds, C-C stretching vibrations are typically observed in the 1650–800 cm⁻¹ range. researchgate.net The N-H stretching vibration in similar compounds is found in the spectral range of 3550-3100 cm⁻¹. scispace.com In a study on N-methylaniline, in-plane C-H bending modes of the phenyl ring and the CH₃ group were found between 1000–1500 cm⁻¹. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comiqce.jp The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. ossila.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and optical properties. ahievran.edu.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl-substituted aniline ring, while the LUMO may be distributed over the benzyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the aniline moiety to the benzyl group upon electronic excitation. ahievran.edu.tr The energy of these orbitals and their gap can be precisely calculated using DFT, providing insights into the molecule's electronic transitions and reactivity. ahievran.edu.trahievran.edu.tr For example, in a study on a related imine compound, the HOMO-LUMO transition was clearly visualized through molecular orbital diagrams. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.89 |

| E_LUMO | -1.98 |

| Energy Gap (ΔE) | 3.91 |

For this compound, NBO analysis can reveal the delocalization of electron density from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent aromatic rings (n → π* interactions). acs.org Additionally, hyperconjugative interactions involving the σ bonds of the ethyl and benzyl groups (σ → π* and σ → σ*) can also contribute to molecular stability. acs.org These interactions play a crucial role in determining the molecule's electronic properties and reactivity. ahievran.edu.tr

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. acs.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net The color-coding of the MESP map, typically with red indicating negative potential and blue indicating positive potential, offers a clear picture of where a molecule is likely to interact with other chemical species. mdpi.com

For this compound, the MESP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for electrophilic attack. The aromatic rings, particularly the ethyl-substituted aniline ring, would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. rsc.org The hydrogen atoms of the amino group and the aromatic rings would correspond to regions of positive potential. mdpi.com

A key application of theoretical calculations is the validation and interpretation of experimental data. als-journal.com By comparing the computationally simulated spectra (IR, Raman, NMR, UV-Vis) with the experimentally recorded ones, a high degree of confidence can be achieved in the structural and electronic characterization of the molecule. acs.orgup.ac.za Discrepancies between theoretical and experimental results can often be attributed to factors such as solvent effects or intermolecular interactions in the solid state, which can be further investigated using more advanced computational models. up.ac.za

For instance, calculated ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO), can be correlated with experimental spectra to confirm the assignment of protons and carbons in the molecule. epstem.netresearchgate.net Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (UV-Vis spectra), which can be compared with experimental measurements to understand the nature of electronic transitions. researchgate.net This synergy between computational and experimental techniques provides a robust framework for the comprehensive analysis of this compound. als-journal.com

Semi-Empirical Quantum Chemical Methods (e.g., AM1, PM3)

Semi-empirical quantum chemical methods, such as Austin Model 1 (AM1) and Parameterized Model 3 (PM3), represent a class of quantum chemistry calculations that utilize parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. These methods are computationally less demanding than ab initio techniques, making them suitable for preliminary analysis of large molecules.

While specific AM1 or PM3 studies focused solely on this compound are not extensively documented in readily available literature, the application of these methods to analogous structures provides insight into their utility. For example, semi-empirical methods have been historically used to predict ground-state geometries, heats of formation, and dipole moments of aromatic amines and related compounds. These calculations can offer initial approximations of the molecular conformation and electronic distribution within this compound, which can serve as a starting point for more rigorous and computationally expensive methods like Density Functional Theory (DFT).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules, providing valuable information about their optical properties. This method is particularly useful for understanding the absorption and emission spectra of compounds like this compound.

In a study on chiral N-benzyl-1-phenylethan-1-amine derivatives, which are structurally similar to this compound, TD-DFT calculations were successfully employed to predict their electronic circular dichroism (ECD) spectra. By comparing the theoretically calculated spectra with experimental data, the absolute configurations of these chiral amines were unequivocally determined. This approach relies on the calculation of vertical excitation energies, as well as the corresponding oscillator and rotatory strengths, which are crucial for interpreting the interaction of the molecule with light. The choice of the functional and basis set is critical for the accuracy of TD-DFT predictions, with the B3LYP functional and a 6-311++G(2d,p) basis set demonstrating reliability for similar molecular systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

The accurate prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, aiding in the structural elucidation of newly synthesized molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.

For derivatives of N-benzyl-1-phenylethan-1-amine, theoretical calculations of ¹H and ¹³C NMR chemical shifts using the GIAO method have shown excellent agreement with experimental data. These calculations, typically performed at the B3LYP/6-311++G(2d,p) level of theory, yielded correlation coefficients (R²) greater than 0.99, indicating a high degree of accuracy. This synergy between theoretical predictions and experimental results allows for the confident assignment of NMR signals and the verification of molecular structures. The computational process first involves optimizing the molecular geometry, followed by the GIAO calculation to predict the chemical shifts. These predicted values are often scaled to correct for systematic errors, further enhancing their correlation with experimental measurements.

Analysis of Optical Properties: Linear and First Hyperpolarizability

The nonlinear optical (NLO) properties of molecules are of great interest for their potential applications in photonics and optoelectronics. The linear polarizability (α) and the first hyperpolarizability (β) are key tensors that characterize the NLO response of a molecule to an external electric field.

Computational studies on N-benzyl-1-phenylethan-1-amine derivatives have included the calculation of their linear and first hyperpolarizabilities using DFT methods. These theoretical investigations are crucial for establishing structure-property relationships that govern the NLO behavior of these compounds. The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO activity, which is essential for applications such as second-harmonic generation. The calculations for these properties were performed at the B3LYP/6-311++G(2d,p) level of theory, providing insights that can guide the rational design of new molecules with enhanced NLO characteristics for advanced materials.

Theoretical Redox Potential Determinations

The redox properties of molecules are fundamental to their chemical reactivity and are critical for their application in fields such as electrochemistry, organic electronics, and catalysis. Theoretical calculations can provide valuable predictions of redox potentials, offering insights into the ease with which a molecule can be oxidized or reduced.

For a series of N-substituted-N-benzyl-N,N-dimethylanilinium salts, which are structurally related to this compound, theoretical methods have been used to understand their electrochemical behavior. The reduction potentials of these salts were found to be dependent on the nature of the substituents on the aromatic rings. The computational methodology for determining redox potentials typically involves calculating the energies of the neutral molecule and its corresponding radical cation or anion. The energy difference, along with considerations for solvation effects, can be used to estimate the redox potential. These theoretical predictions are instrumental in understanding the electrochemical characteristics of organic compounds and in designing molecules with specific redox properties.

Applications of N Benzyl 4 Ethylaniline in Advanced Organic Synthesis and Materials Science

Role as a Fundamental Building Block in Complex Organic Molecule Synthesis

N-Benzyl-4-ethylaniline, and more broadly N-alkylanilines, are recognized as important intermediates in fine organic synthesis. researchgate.net Their utility stems from the reactivity of the aniline (B41778) core and the influence of the N-substituents, which can be modified to create a wide array of complex molecules. The N-benzylaniline framework is particularly valuable in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules.

A significant application of N-benzylaniline derivatives is in the synthesis of oxindoles. Oxindoles are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs exhibiting a range of pharmacological activities, including antimicrobial and antioxidant effects. The synthesis of substituted oxindoles can be achieved through various methods, such as the intramolecular cyclization of anilides. For instance, N-benzylaniline can be reacted with reagents like tert-butyl malonate to form an intermediate anilide, which can then undergo a cyclization process to form a substituted oxindole (B195798) core. This strategy highlights the role of the N-benzylaniline scaffold as a foundational element for building more complex, biologically relevant molecules.

The general synthetic utility of N-substituted anilines is summarized in the table below, highlighting their role as precursors to various classes of compounds.

| Precursor | Resulting Compound Class | Significance |

| N-Alkylanilines | Heterocyclic Compounds (e.g., Oxindoles) | Core structures in many pharmaceuticals and natural products. |

| N-Alkylanilines | Substituted Amines | Important intermediates for agrochemicals, dyes, and polymers. |

| N-Alkylanilines | Quinolines | Building blocks for drugs and specialty materials. |

While direct synthesis examples starting specifically from this compound are specialized, its structural similarity to other N-benzylanilines positions it as a valuable building block for creating substituted heterocyclic systems.

Utilization in Dyestuff Chemistry and Pigment Formulation

One of the most established industrial applications of this compound is as a specialized intermediate in the manufacture of dyes and pigments. Its structure is incorporated into chromophores to produce specific colors and to enhance the properties of the final dyestuff, such as its fastness and affinity for certain fibers.

It is particularly noted for its use in the synthesis of:

Azo Dyes: These dyes are characterized by the presence of one or more azo groups (–N=N–). This compound can act as a coupling component. In this process, a diazonium salt (formed from a primary aromatic amine) reacts with the electron-rich aniline derivative to form the azo compound. The substituents on the aniline ring, including the benzyl (B1604629) and ethyl groups, modulate the electronic properties of the molecule, thereby influencing the color of the resulting dye.

Triphenylmethane (B1682552) (TPM) Dyes: this compound and its sulfonated derivatives are key intermediates for this class of brilliantly colored dyes. The reaction often involves the condensation of the aniline derivative with an aromatic aldehyde or ketone. The resulting triphenylmethane structure is a powerful chromophore. Its sulfonated form, N-ethyl-N-benzyl aniline m-sulfonic acid, is a crucial component in the synthesis of certain acid dyes, which are used for dyeing protein fibers like wool and silk. chemicalbull.comnjit.edu

The table below lists the major classes of dyes synthesized using this compound intermediates.

| Dye Class | Role of this compound | Typical Application |

| Azo Dyes | Coupling Component | Textiles, leather, paper |

| Acid Dyes (TPM) | Intermediate (often sulfonated) | Wool, silk, nylon |

| Disperse Dyes | Intermediate | Polyester, acetate (B1210297) fibers |

Development of Non-Aqueous Fluid Markers

This compound is utilized in the formulation of non-aqueous fluid markers. rsc.org In this context, its primary function is to improve the dissolution properties of other components within the fluid. rsc.org Non-aqueous fluids, such as those used in specialized inks, lubricants, or hydraulic systems, often require markers for identification, tracing, or quality control purposes.

The physicochemical properties of this compound make it suitable for this application:

Solubility: It is insoluble in water but soluble in many organic solvents, which is essential for its use in non-aqueous systems. nih.gov

High Boiling Point: Its relatively high boiling point ensures stability and permanence of the marker under various operating temperatures.

Chemical Stability: The compound is stable under normal conditions, which is crucial for a marker that needs to persist over time.

While detailed formulations are often proprietary, the role of this compound as a dissolution enhancer suggests it helps to create stable, homogeneous solutions of dyes or other marking agents in a non-aqueous base. rsc.org

Mediators in Electrochemical Sensor Development

In the field of materials science, aniline derivatives are extensively used in the development of electrochemical sensors. These sensors often rely on conductive polymers that change their electrical properties in the presence of a target analyte. Aniline and its derivatives can be electropolymerized onto an electrode surface to form a thin, sensitive film.

Research has shown that specific derivatives of N-benzyl-N-ethylaniline can act as effective mediators for electron transfer in these sensors. For example, molecules like 4-(4-nitrophenylazo) N-benzyl, N-ethylaniline play an important role in the electrocatalytic performance of modified electrodes. An electron mediator is a molecule that shuttles electrons between the electrode and the analyte, facilitating a reaction that might otherwise be slow or require a high overpotential. This enhances the sensitivity and selectivity of the sensor.

The general mechanism involves the following steps:

The mediator molecule is immobilized on the electrode surface.

The mediator is oxidized or reduced at the electrode at a specific potential.

The oxidized/reduced mediator then reacts with the target analyte in the solution, returning to its original state.

The resulting current is proportional to the concentration of the analyte.

The use of aniline derivatives allows for fine-tuning of the electrochemical properties and the introduction of specific functional groups for targeted analyte recognition.

Catalytic Applications (e.g., as a component in solid acid catalysts for specific reactions)

The use of this compound itself as a catalyst or as a direct component of solid acid catalysts is not widely documented in scientific literature. The research landscape primarily focuses on the synthesis of N-alkylanilines using catalysts, rather than their application as catalysts. researchgate.netresearchgate.net For instance, the alkylation of anilines is often carried out over solid acid catalysts like zeolites and clays. researchgate.net

However, there are related contexts where similar molecules exhibit catalytic activity:

Co-catalysts: The related compound N,N'-diethylaniline is known to be used as a co-catalyst in certain polymerization reactions. researchgate.net This suggests that tertiary anilines can play a role in promoting specific catalytic cycles.

Organocatalysis: N,N-dialkylanilines can participate as nucleophiles in organocatalytic reactions, such as the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes, promoted by imidazolidinone catalysts. princeton.edu

Sulfonated Derivatives: this compound can be sulfonated to produce N-ethyl-N-benzyl aniline sulfonic acid. njit.edu Sulfonic acids are strong Brønsted acids and are the active sites in many solid acid catalysts (e.g., sulfonated resins). While the primary use of this specific sulfonated derivative is in dyestuff synthesis, its acidic nature gives it theoretical potential for use in acid-catalyzed reactions. chemicalbull.com

Despite these related areas, there is no significant body of evidence to suggest that this compound is a common component in the formulation of solid acid catalysts for specific industrial reactions.

Mechanistic Investigations of Reactions Involving N Benzyl 4 Ethylaniline

Detailed Exploration of Nucleophilic Substitution Mechanisms

The synthesis of N-Benzyl-4-ethylaniline via nucleophilic substitution typically involves the reaction of 4-ethylaniline (B1216643) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. This transformation is a classic example of N-alkylation of an amine. The mechanism of this reaction can be described as a bimolecular nucleophilic substitution (SN2) process. youtube.com In this pathway, the nitrogen atom of 4-ethylaniline, acting as the nucleophile, directly attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step. youtube.com

Kinetic studies on the benzylation of various anilines have shown that the reaction follows second-order kinetics, consistent with an SN2 mechanism. youtube.com The rate of the reaction is influenced by several factors:

The Nucleophile: The electron density on the nitrogen atom of the aniline (B41778) is crucial. Electron-donating groups on the aniline ring increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease the rate. youtube.com

The Leaving Group: The reactivity of the benzyl halide is dependent on the nature of the halogen, following the order I > Br > Cl. This trend correlates with the leaving group's ability to stabilize the developing negative charge and the polarizability of the C-X bond. youtube.com

The Substrate: Electron-donating substituents on the benzyl halide's aromatic ring slightly increase the reaction rate, whereas electron-withdrawing groups decrease it. This indicates that while C-N bond formation is important, C-X bond breaking is more advanced in the transition state. youtube.com

While the SN2 pathway is dominant, the benzylic position is also capable of stabilizing a positive charge through resonance with the benzene (B151609) ring. This means that under conditions that favor ionization (e.g., polar protic solvents, poor nucleophiles), a unimolecular nucleophilic substitution (SN1) mechanism could potentially compete. researchgate.net In an SN1 mechanism, the benzyl halide would first dissociate to form a stable benzyl carbocation, which is then rapidly attacked by the 4-ethylaniline nucleophile. However, for the reaction of a primary amine like 4-ethylaniline with a primary benzylic halide, the SN2 mechanism is generally considered the operative pathway. youtube.com

To improve reaction efficiency and mitigate side reactions, such as over-alkylation, the synthesis can be performed in the presence of a base and a phase-transfer catalyst. acs.org The base neutralizes the hydrogen halide formed during the reaction, while the phase-transfer catalyst facilitates the transport of the nucleophile between aqueous and organic phases. acs.org

| Factor | Effect on Reaction Rate | Mechanistic Rationale (SN2) |

|---|---|---|

| Nucleophile (Aniline) Substituent | Electron-donating groups increase rate; Electron-withdrawing groups decrease rate. youtube.com | Increases/decreases the electron density on the nitrogen atom, affecting its ability to attack the electrophilic carbon. youtube.com |

| Leaving Group (Halogen) | Rate Order: I > Br > Cl. youtube.com | Relates to the stability of the departing halide ion and the polarizability/weakness of the carbon-halogen bond. youtube.com |

| Solvent | Polar aprotic solvents generally favor SN2 reactions. | Solvates the cation but not the nucleophile, keeping the nucleophile reactive. |

Elucidation of Reductive Amination Reaction Pathways

Reductive amination provides an alternative and highly effective pathway to this compound, avoiding the issue of multiple alkylations that can occur in direct alkylation. nih.gov This one-pot method typically involves the reaction of 4-ethylaniline with benzaldehyde (B42025) in the presence of a suitable reducing agent. princeton.edu

The reaction mechanism proceeds in two main stages:

Imine/Iminium Ion Formation: 4-Ethylaniline acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form an intermediate N-benzylidene-4-ethylaniline, which is a Schiff base or imine. nih.govacs.org In an acidic medium, the imine can be protonated to form a more electrophilic iminium ion. rsc.org

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a hydride-based reducing agent. nih.gov

A variety of reducing agents can be employed, and their selectivity is key to the success of the reaction. The reducing agent should selectively reduce the iminium ion in the presence of the starting aldehyde. nih.gov Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is a weaker reducing agent than sodium borohydride (B1222165) (NaBH₄) and reacts much faster with the protonated iminium ion than with the aldehyde carbonyl group. nih.gov Other commonly used reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and ammonia (B1221849) borane. nih.govbeilstein-journals.org

The reaction pathway can be influenced by catalysts. For example, the use of a cation exchange resin like DOWEX(R)50WX8 can facilitate the reaction. rsc.org The proposed mechanism suggests the resin activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the aniline. It also aids in the dehydration step to form the iminium cation, which is then reduced by a reagent like NaBH₄. rsc.org

| Stage | Reactants | Intermediate/Product | Key Mechanistic Steps |

|---|---|---|---|

| 1. Imine Formation | 4-Ethylaniline, Benzaldehyde | N-benzylidene-4-ethylaniline (Imine) | Nucleophilic attack on carbonyl, proton transfer, dehydration. nih.gov |

| 2. Reduction | Imine/Iminium Ion, Reducing Agent (e.g., NaBH₃CN) | This compound | Hydride transfer to the iminium carbon. nih.govrsc.org |

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metal catalysis, particularly using palladium complexes, offers a powerful method for forming the C-N bond in this compound. A relevant example is the Buchwald-Hartwig amination, which couples an amine with an aryl or vinyl halide. To synthesize this compound, this could involve the reaction of N-benzylamine with an aryl halide like 4-ethyl-iodobenzene, or 4-ethylaniline with a benzyl halide.

The catalytic cycle for a palladium-catalyzed N-arylation of N-benzylamine with 4-ethyl-iodobenzene would generally proceed through the following key elementary steps:

Oxidative Addition: A low-valent Palladium(0) complex, often stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (4-ethyl-iodobenzene). This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine (N-benzylamine) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which replaces the halide ligand on the palladium complex.

Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group (4-ethylphenyl) and the amido group (benzylamido) couple and are eliminated from the palladium center, forming the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic studies on related palladium-catalyzed hydroamination of vinyl arenes suggest an alternative pathway where an alkene inserts into a Pd-H bond, generating a η³-benzyl species. nih.gov This intermediate is then susceptible to external nucleophilic attack by the amine to form the product. nih.gov While different from the classic cross-coupling cycle, it highlights the versatility of transition metals in mediating C-N bond formation through various mechanistic manifolds. nih.gov The specific pathway is highly dependent on the choice of catalyst, ligands, base, and reaction conditions.

Examination of Electron Transfer Quenching Mechanisms

The synthesis of this compound can also be achieved through photoredox catalysis, a process that relies on single-electron transfer (SET) events initiated by visible light. The mechanism is fundamentally different from the polar mechanisms of nucleophilic substitution or reductive amination.

The process typically begins with a photocatalyst (PC), such as an iridium or ruthenium complex, absorbing a photon of light to reach an electronically excited state (PC*). rsc.org This excited state is both a more potent oxidant and a more potent reductant than the ground state. youtube.com The quenching of this excited state by a reaction component initiates the catalytic cycle. For the N-alkylation of an aniline, a reductive quenching cycle is often proposed: rsc.org

Reductive Quenching: The excited photocatalyst (PC) is quenched by the aniline (e.g., 4-ethylaniline), which acts as an electron donor. The aniline undergoes a single-electron transfer (SET) to the PC, resulting in the formation of an aniline radical cation and the reduced form of the photocatalyst (PC•⁻). rsc.org

Radical Formation: The aniline radical cation is highly acidic and can be deprotonated by a mild base to form a neutral α-amino radical.

C-N Bond Formation: Concurrently, the alkylating agent (e.g., benzyl bromide) can be reduced by the reduced photocatalyst (PC•⁻) to generate a benzyl radical and regenerate the ground-state photocatalyst (PC). The benzyl radical then couples with the α-amino radical to form the this compound product.

A significant challenge in reactions involving monosubstituted anilines is the potential for fast back-electron transfer (BET) from the reduced photocatalyst (PC•⁻) to the aniline radical cation, which can quench the productive reaction pathway. researchgate.net Strategies to minimize BET, such as using an exogenous amine base, can synergistically aid the initial SET oxidation and accelerate the subsequent deprotonation, favoring the forward reaction. researchgate.net

In dual catalysis systems, such as metallaphotoredox C-N coupling, the photocatalytic cycle is merged with a transition metal cycle (e.g., Nickel). princeton.edu Here, the photocatalyst initiates and sustains a Ni(I)/Ni(III) cycle. The electron transfer events from the photocatalyst serve to change the oxidation state of the nickel catalyst, which then undergoes oxidative addition and reductive elimination to forge the C-N bond. princeton.edu

Insights into Reaction Mechanisms for Alternative Synthetic Approaches

Beyond direct alkylation with halides and reductive amination, other synthetic routes to this compound exist, each with a distinct mechanism.

One notable alternative is the reaction of an N-alkylaniline (e.g., N-ethylaniline) with benzyl alcohol. This method is advantageous as it uses a less toxic alkylating agent and produces water as the only byproduct. The reaction is typically conducted at high temperatures and can be facilitated by a catalyst, such as triphenyl phosphite. The mechanism is proposed to involve:

Activation of Benzyl Alcohol: The catalyst (triphenyl phosphite) activates the hydroxyl group of benzyl alcohol, converting it into a better leaving group.

Nucleophilic Attack: The nitrogen atom of N-ethylaniline then performs a nucleophilic attack on the benzylic carbon.

Leaving Group Departure: The activated hydroxyl group departs (ultimately as water), forming the C-N bond and yielding this compound.

Another approach involves the use of phase-transfer catalysis (PTC) for the reaction between 4-ethylaniline and benzyl chloride. acs.org The mechanism relies on a catalyst (e.g., a quaternary ammonium (B1175870) salt) to transport the deprotonated aniline nucleophile from an aqueous or solid phase into the organic phase where the benzyl chloride resides.

Deprotonation: A base (e.g., sodium carbonate) deprotonates the aniline in the aqueous phase.

Ion Exchange: The phase-transfer catalyst exchanges its counter-ion (e.g., chloride) for the anilide anion.

Phase Transfer: The resulting lipophilic ion pair (quaternary ammonium cation and anilide anion) migrates into the organic phase.

Nucleophilic Substitution: The highly reactive anilide anion attacks the benzyl chloride in the organic phase via an SN2 reaction to form the product. The catalyst then returns to the aqueous phase to repeat the cycle. acs.org

Retrosynthetic Analysis and Strategic Planning for N Benzyl 4 Ethylaniline and Its Derivatives

Principles of Retrosynthesis in N-Alkylated Amine Synthesis

Retrosynthesis is a problem-solving technique in organic synthesis that involves conceptually breaking down a target molecule into simpler, commercially available starting materials. This process is achieved through a series of "disconnections," which are the reverse of known chemical reactions. For N-alkylated amines, the primary retrosynthetic disconnection involves the carbon-nitrogen (C-N) bond.

The synthesis of amines often begins with identifying the target molecule and working backward. youtube.com A crucial strategy in this process is reductive amination, which is a common method for forming C-N bonds. youtube.comyoutube.com This approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com

Key principles in the retrosynthesis of N-alkylated amines include:

C-N Bond Disconnection: This is the most fundamental step, leading to an amine and an alkylating agent (e.g., an alkyl halide or a carbonyl compound for reductive amination).

Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a key disconnection. For instance, an amine might be retrosynthetically derived from a nitro group, which can be introduced onto an aromatic ring and then reduced.

Identifying Reliable Reactions: The retrosynthetic plan should be based on high-yielding and selective forward reactions. For amine synthesis, reactions like nucleophilic substitution and reductive amination are frequently employed. youtube.comwikipedia.org

A significant challenge in the direct N-alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine reacts further to produce a tertiary amine. rsc.orgmasterorganicchemistry.comrsc.org The secondary amine is often more nucleophilic than the primary amine, leading to a mixture of products. acs.org Therefore, retrosynthetic strategies must consider methods to control this reactivity.

Strategic Bond Disconnections and Functional Group Interconversions for N-Benzyl-4-ethylaniline

For the target molecule, this compound, two primary C-N bond disconnections can be envisioned:

Disconnection A: Breaking the bond between the nitrogen and the benzyl (B1604629) group. This leads to 4-ethylaniline (B1216643) and a benzyl electrophile, such as benzyl bromide or benzaldehyde (B42025).

Disconnection B: Breaking the bond between the nitrogen and the 4-ethylphenyl group. This leads to benzylamine (B48309) and a 4-ethylphenyl electrophile.

Retrosynthetic Pathways for this compound

| Disconnection | Precursors | Forward Synthesis Reaction |

| A | 4-Ethylaniline and Benzyl Bromide/Benzaldehyde | Nucleophilic substitution or Reductive Amination |

| B | Benzylamine and 4-Ethylphenyl Halide | Nucleophilic Aromatic Substitution |

Disconnection A is generally the more strategically sound approach. The forward reaction, either a direct N-alkylation of 4-ethylaniline with a benzyl halide or a reductive amination with benzaldehyde, is a well-established and reliable method for forming the target molecule.

Planning for Diverse this compound Analogues and Substituted Derivatives

The retrosynthetic strategy for this compound can be readily adapted to synthesize a wide range of analogues. By systematically varying the starting materials, a library of substituted derivatives can be created.

Strategies for Generating Analogues:

Varying the Aniline (B41778) Component: A diverse array of substituted anilines can be used in place of 4-ethylaniline. This allows for the introduction of various functional groups on the phenyl ring, altering the electronic and steric properties of the final molecule.

Varying the Benzyl Component: Substituted benzyl halides or benzaldehydes can be employed to introduce different substituents onto the benzyl ring. This provides another avenue for modifying the structure and properties of the target compound.

Introducing Different Alkyl Groups: Instead of a benzyl group, other alkyl halides or aldehydes/ketones can be used to generate a variety of N-alkyl-4-ethylaniline derivatives.

A one-pot synthesis of N-benzyl-N-ethylaniline has been achieved through the reductive alkylation of aniline, and this reaction has been extended to prepare other substituted N-benzyl-N-ethylanilines. researchgate.net Additionally, a palladium-mediated oxidation of primary amines to imines, followed by the addition of aniline, allows for the alkylation of anilines. organic-chemistry.orgorganic-chemistry.org

Chemoselectivity and Regioselectivity Considerations in Retrosynthetic Pathways

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, a key chemoselectivity challenge is preventing the overalkylation of the secondary amine product to a tertiary amine. rsc.orgrsc.org

Methods to Enhance Mono-N-alkylation:

| Method | Description |

| Use of a Large Excess of the Amine | This statistical approach favors the reaction of the alkylating agent with the more abundant primary amine. |

| Use of Specific Catalysts and Reagents | Cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Ionic liquids have also been used as solvents to reduce overalkylation. rsc.orgresearchgate.net |

| Reductive Amination | This method is inherently more selective for mono-alkylation, especially when a stoichiometric amount of the aldehyde is used. |

Regioselectivity concerns the position at which a reaction occurs. For this compound, the primary regioselective consideration is N-alkylation versus C-alkylation (alkylation on the aromatic ring). While N-alkylation is generally favored, C-alkylation can occur under certain conditions, particularly at higher temperatures. google.com The use of zeolite catalysts can influence the selectivity, with certain types favoring N-alkylation at specific temperature ranges. google.com In some cases, highly regioselective Friedel-Crafts alkylation can be achieved to produce para-alkylated anilines. researchgate.net

By carefully selecting the reaction conditions, catalysts, and stoichiometry of the reactants, it is possible to control both the chemoselectivity and regioselectivity of the synthesis, leading to a high yield of the desired this compound product.

Future Research Directions and Broader Academic Implications

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-benzyl-4-ethylaniline often involves methods that are not aligned with the principles of green chemistry, utilizing harsh reagents or energy-intensive conditions. researchgate.net Future research is intensely focused on developing more sustainable and efficient synthetic routes. Reductive amination, which combines a carbonyl compound (like benzaldehyde) with an amine (4-ethylaniline) via an imine intermediate, is a key area of this exploration. researchgate.net

Promising sustainable approaches include:

Catalytic Hydrogen Autotransfer (Borrowing Hydrogen): This atom-economical method uses alcohols (like benzyl (B1604629) alcohol) as alkylating agents, with water as the only byproduct. researchgate.net Research is exploring the use of earth-abundant, non-noble metal catalysts (e.g., manganese, iron) to replace precious metals (e.g., iridium, ruthenium), enhancing the economic and environmental viability of the process. researchgate.netacs.org

Use of Biomass-Derived Feedstocks: A significant frontier is the use of aldehydes and alcohols derived from renewable biomass to synthesize N-benzylaniline analogues. nih.gov This approach reduces reliance on petrochemicals and contributes to a circular economy. For instance, lignocellulosic biomass can be a source for reagents like tetrahydrofuran, which can be used in cobalt-catalyzed N-alkylation processes. acs.orgrsc.org

Photocatalysis: Visible-light-mediated synthesis represents a cutting-edge direction. nih.gov Photocatalytic methods can drive N-alkylation reactions under mild, ambient temperature conditions, often without the need for metal catalysts or strong bases, thereby minimizing energy consumption and waste. uvic.caresearchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Alkylated Anilines

| Methodology | Reagents | Catalyst Examples | Advantages | Challenges |

| Traditional Alkylation | 4-Ethylaniline (B1216643), Benzyl Halide | None / Base | Well-established | Use of hazardous halides, waste generation |

| Borrowing Hydrogen | 4-Ethylaniline, Benzyl Alcohol | Iridium, Ruthenium, Manganese complexes | High atom economy, water is the only byproduct | Often requires precious metal catalysts, high temperatures |

| Biomass Valorization | 4-Ethylaniline, Biomass-derived aldehydes/alcohols | Ruthenium, Cobalt complexes | Uses renewable feedstocks, sustainable | Complexity of biomass conversion, catalyst development |

| Photocatalysis | 4-Ethylaniline, various alkylating agents | Organic dyes, semiconductors | Mild conditions (room temp, visible light), energy-efficient | Scalability, quantum yield efficiency |

| Green Solvents | 4-Ethylaniline, Benzyl Halide/Alcohol | Various | Reduced environmental impact, potential for catalyst recycling | Solvent cost, viscosity, and recovery |

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A profound understanding of reaction mechanisms is critical for optimizing synthetic protocols, improving yields, and minimizing byproducts. Future research will increasingly rely on advanced, in-situ and operando spectroscopic techniques to monitor the synthesis of this compound in real time. These methods allow researchers to observe the reaction as it happens, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior. youtube.com

Key techniques and their applications include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy (e.g., ReactIR): This powerful technique can track the concentration of reactants, products, and crucially, transient intermediates like imines in real-time. mt.com The ability to monitor the formation and consumption of the imine intermediate during reductive amination is essential for determining the reaction endpoint accurately and preventing the formation of impurities. mt.com